molecular formula C13H12FNO B14117067 3-(4-Fluorophenoxy)-4-methylaniline

3-(4-Fluorophenoxy)-4-methylaniline

Cat. No.: B14117067
M. Wt: 217.24 g/mol
InChI Key: GKIOLMJBYZKEQD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-4-methylaniline is an organic compound that features a fluorophenoxy group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-fluorophenol with 4-chloro-3-nitrotoluene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3-(4-Fluorophenoxy)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenoxy)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

3-(4-fluorophenoxy)-4-methylaniline

InChI

InChI=1S/C13H12FNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3

InChI Key

GKIOLMJBYZKEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)F

Origin of Product

United States

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